4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiazole ring, which is known for its biological activity, and multiple tert-butyl groups that provide steric hindrance, making it a unique molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the benzamide and tert-butyl groups. One common method involves the use of 4-tert-butylbenzoyl chloride as a starting material, which undergoes a series of reactions including acylation and amination to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for more efficient reactions and the development of catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the benzoyl and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. The thiazole ring is particularly important for its biological activity, as it can interact with various biomolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl chloride: Used in similar synthetic applications and shares the tert-butylbenzoyl moiety.
4-tert-Butylbenzoic acid: Another compound with a tert-butyl group, used in different chemical reactions and applications.
4-tert-Butylbenzyl chloride: Similar in structure but used in different types of organic synthesis.
Uniqueness
4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide is unique due to its combination of a thiazole ring and multiple tert-butyl groups, which provide both biological activity and steric hindrance. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O2S/c1-30(2,3)23-14-10-20(11-15-23)27(35)32-25-9-7-8-22(18-25)26-19-37-29(33-26)34-28(36)21-12-16-24(17-13-21)31(4,5)6/h7-19H,1-6H3,(H,32,35)(H,33,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKXOBQDUHVNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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